molecular formula C7H8ClNOS B157391 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride CAS No. 126889-03-0

4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride

Cat. No. B157391
M. Wt: 189.66 g/mol
InChI Key: BAJHYIMDPOUWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that can be used as a building block for the synthesis of a variety of organic compounds.

Mechanism Of Action

The mechanism of action of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride are not well studied. However, it is believed to be non-toxic and non-carcinogenic.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in lab experiments are its high reactivity and versatility. It can be used as a building block for the synthesis of a variety of organic compounds. However, its limitations include its high cost and the need for careful handling due to its reactive nature.

Future Directions

There are many future directions for the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new organic compounds using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride as a building block. Additionally, the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in the synthesis of fluorescent probes for biological and medical research is an area of active research.

Scientific Research Applications

4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorescent probes, which are widely used in biological and medical research.

properties

CAS RN

126889-03-0

Product Name

4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

4-ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C7H8ClNOS/c1-3-5-6(7(8)10)11-4(2)9-5/h3H2,1-2H3

InChI Key

BAJHYIMDPOUWDG-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=N1)C)C(=O)Cl

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)Cl

synonyms

5-Thiazolecarbonylchloride,4-ethyl-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar apparatus to Example 1, 8.6 g (0.05 mole) of 2-methyl-4-ethylthiazole-5carboxylic acid were suspended in 200 ml of toluene. Under heating and reflux, phosgene was blown at a rate of 340 ml/hr for 12 hours (0.18 mole). After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated to obtain 9.2 g of 2-methyl-4-ethylthiazole-5-carboxylic acid chloride. Its purity and yield were 96.0% and 96.6%, respectively. NMR (δCDCl 3/TMS, ppm): 1.25(3H,t,J=8Hz), 2.46(3H,s), 3.06(2H,q,J=8Hz).
Quantity
8.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a similar apparatus to Example 1, 18.8 g (0.11 mole) of 2-methyl-4ethylthiazole-5carboxylic acid were suspended in 150 ml of toluene, followed by the addition of 0.1 g of N,N-dimethylformamide. Under heating and reflux, phosgene was blown at a rate of 1.5 l/hr for 4 hours (0.27 mole). After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated to obtain 20.3 g of 2-methyl-4-ethylthiazole-5-carboxylic acid chloride. Its purity and yield were 98.0% and 97.5%, respectively.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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